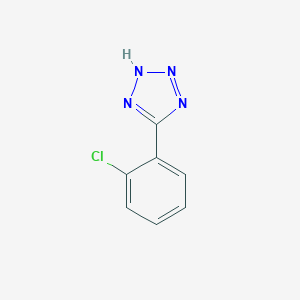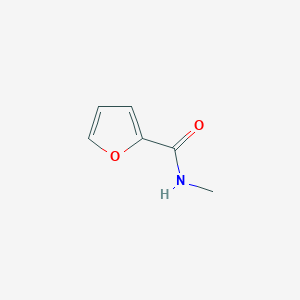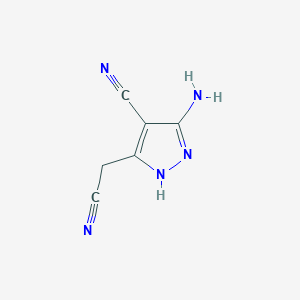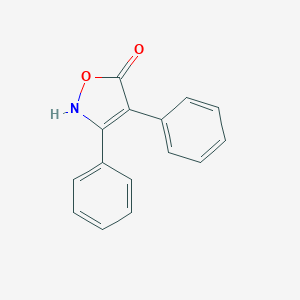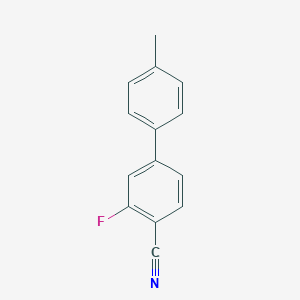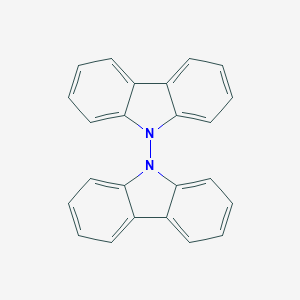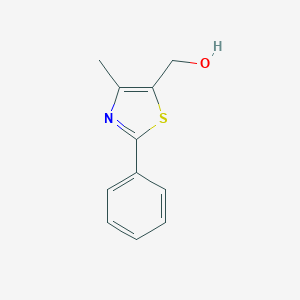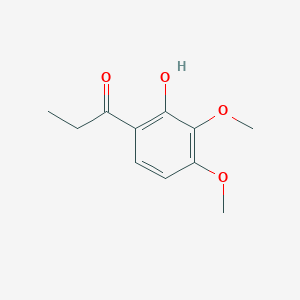
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one, also known as HDMP, is a synthetic compound that belongs to the class of phenylpropanoids. It is a white crystalline solid that is soluble in organic solvents. HDMP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one is not fully understood. However, it has been suggested that its biological activities are mediated through the modulation of various signaling pathways, including the MAPK and NF-kappaB pathways. 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contributes to its antioxidant activity.
Efectos Bioquímicos Y Fisiológicos
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which contributes to its anti-inflammatory activity. 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has been shown to increase the expression of genes involved in the antioxidant defense system, which contributes to its antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety precautions when handling 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one in the lab.
Direcciones Futuras
There are several future directions for the study of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one. One potential area of research is the development of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one-based drugs for the treatment of Alzheimer's disease and cancer. Another area of research is the investigation of the structure-activity relationship of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one and its derivatives to identify more potent and selective compounds. Additionally, the use of 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one as a probe for studying signaling pathways and cellular processes is an area of interest for chemical biology.
Métodos De Síntesis
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one can be synthesized through a multi-step process starting from 3,4-dimethoxybenzaldehyde and 1,3-propanediol. The reaction involves the use of a catalyst and a reducing agent to convert the aldehyde group into a hydroxyl group, followed by an oxidation step to form the ketone group. The final product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. 1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one has also been investigated as a potential anti-Alzheimer's agent due to its ability to inhibit the formation of beta-amyloid plaques in the brain.
Propiedades
Número CAS |
61948-26-3 |
|---|---|
Nombre del producto |
1-(2-Hydroxy-3,4-dimethoxyphenyl)propan-1-one |
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O4/c1-4-8(12)7-5-6-9(14-2)11(15-3)10(7)13/h5-6,13H,4H2,1-3H3 |
Clave InChI |
OITJBWYAMOJKTL-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=C(C=C1)OC)OC)O |
SMILES canónico |
CCC(=O)C1=C(C(=C(C=C1)OC)OC)O |
Otros números CAS |
61948-26-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



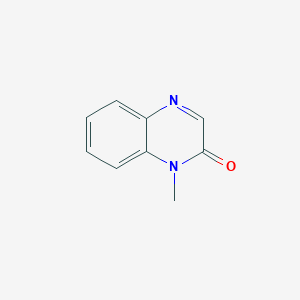
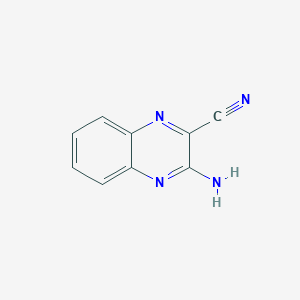
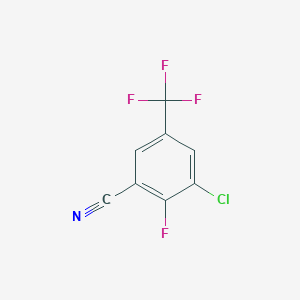
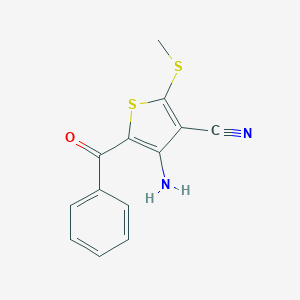
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
